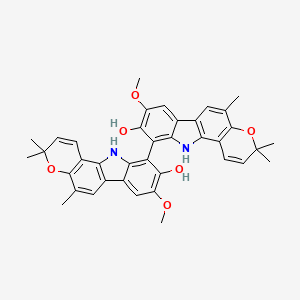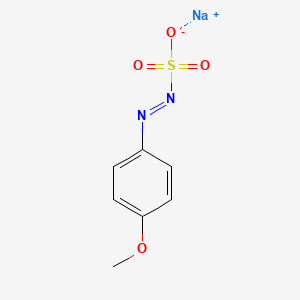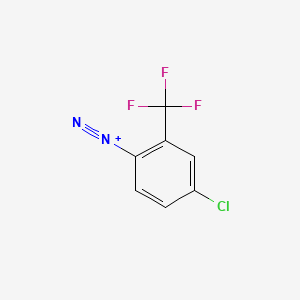
16-Methylepoxide-17-valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Methylepoxide-17-valerate is a synthetic compound with the chemical formula C27H36O6 and a molecular weight of 456.57 g/mol . It is also known by its systematic name, 9,11-Epoxy-21-hydroxy-16-methyl-17-[(1-oxopentyl)oxy]-(9β,11β,16β)-pregna-1,4-diene-3,20-dione . This compound is primarily used in the synthesis of 21-esters of Betamethasone, a glucocorticoid with anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 16-Methylepoxide-17-valerate involves several steps, starting from the appropriate steroidal precursors. The key steps include:
Epoxidation: Introduction of the epoxide group at the 9,11 positions.
Hydroxylation: Addition of a hydroxyl group at the 21 position.
Esterification: Formation of the valerate ester at the 17 position.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
16-Methylepoxide-17-valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide or other functional groups.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
16-Methylepoxide-17-valerate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its role in modulating inflammation.
Medicine: As a precursor to Betamethasone esters, it is relevant in the development of anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 16-Methylepoxide-17-valerate involves its conversion to active Betamethasone esters. These esters exert their effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The molecular targets include various cytokines and enzymes involved in the inflammatory pathway.
Comparaison Avec Des Composés Similaires
16-Methylepoxide-17-valerate is unique due to its specific structure and functional groups. Similar compounds include:
Betamethasone: A glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different structure and potency.
Prednisolone: A related steroid with anti-inflammatory effects.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications.
Propriétés
Numéro CAS |
52619-21-3 |
|---|---|
Formule moléculaire |
C27H36O6 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(31)33-26(21(30)15-28)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)27(19)22(32-27)14-25(20,26)4/h10-11,13,16,19-20,22,28H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
Clé InChI |
YAGOAMKGOXDNJR-OOOOKSNHSA-N |
SMILES isomérique |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO |
SMILES canonique |
CCCCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)





![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)

